molecular formula C12H18ClNO3 B1392356 2-(3-Piperidinyl)ethyl 2-furoate hydrochloride CAS No. 1220021-06-6

2-(3-Piperidinyl)ethyl 2-furoate hydrochloride

Cat. No.: B1392356
CAS No.: 1220021-06-6
M. Wt: 259.73 g/mol
InChI Key: LDQYKTTYNXDQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Piperidinyl)ethyl 2-furoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO3. It is a derivative of piperidine and furoic acid, and it is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 2-(3-Piperidinyl)ethyl 2-furoate hydrochloride typically involves the reaction of 2-furoic acid with 2-(3-piperidinyl)ethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-(3-Piperidinyl)ethyl 2-furoate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Piperidinyl)ethyl 2-furoate hydrochloride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Piperidinyl)ethyl 2-furoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, altering their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(3-Piperidinyl)ethyl 2-furoate hydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its combination of the piperidine and furoate moieties, which confer specific chemical and biological properties that are valuable in research and industrial applications.

Properties

IUPAC Name

2-piperidin-3-ylethyl furan-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c14-12(11-4-2-7-15-11)16-8-5-10-3-1-6-13-9-10;/h2,4,7,10,13H,1,3,5-6,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQYKTTYNXDQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC(=O)C2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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